1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile 1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile
Brand Name: Vulcanchem
CAS No.: 52373-91-8
VCID: VC18489273
InChI: InChI=1S/C20H16N4O2/c1-2-3-8-24-18-14(10-22)13(9-21)17(23)15-16(18)20(26)12-7-5-4-6-11(12)19(15)25/h4-7,24H,2-3,8,23H2,1H3
SMILES:
Molecular Formula: C20H16N4O2
Molecular Weight: 344.4 g/mol

1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile

CAS No.: 52373-91-8

Cat. No.: VC18489273

Molecular Formula: C20H16N4O2

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

1-Amino-4-(butylamino)-9,10-dihydro-9,10-dioxoanthracene-2,3-dicarbonitrile - 52373-91-8

Specification

CAS No. 52373-91-8
Molecular Formula C20H16N4O2
Molecular Weight 344.4 g/mol
IUPAC Name 1-amino-4-(butylamino)-9,10-dioxoanthracene-2,3-dicarbonitrile
Standard InChI InChI=1S/C20H16N4O2/c1-2-3-8-24-18-14(10-22)13(9-21)17(23)15-16(18)20(26)12-7-5-4-6-11(12)19(15)25/h4-7,24H,2-3,8,23H2,1H3
Standard InChI Key AVXVHLZKHDDRRM-UHFFFAOYSA-N
Canonical SMILES CCCCNC1=C2C(=C(C(=C1C#N)C#N)N)C(=O)C3=CC=CC=C3C2=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₂₀H₁₆N₄O₂, with a molar mass of 344.4 g/mol . Its structure features:

  • A planar anthracene backbone with fused aromatic rings.

  • Two ketone groups at positions 9 and 10, imparting electron-withdrawing effects.

  • Two nitrile (-C≡N) groups at positions 2 and 3, enhancing electrophilicity.

  • An amino (-NH₂) group at position 1 and a butylamino (-NH-C₄H₉) group at position 4, contributing to solubility and reactivity .

Key Physicochemical Parameters

PropertyValueSource
CAS Number52373-91-8
Molecular Weight344.4 g/mol
LogP (Partition Coefficient)Estimated 3.13 (analog-based)
SolubilityLow in water; soluble in DMSO, DMF

The compound’s low aqueous solubility and moderate LogP suggest suitability for non-polar organic reactions and membrane-permeable applications .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically involves multi-step functionalization of anthracene precursors. A representative route includes:

  • Anthracene Oxidation: Anthracene is oxidized to 9,10-anthraquinone using HNO₃ or CrO₃.

  • Nitrile Introduction: Nitrile groups are introduced via Friedel-Crafts alkylation or nucleophilic substitution.

  • Amination: Sequential amination at positions 1 and 4 using butylamine under controlled pH and temperature .

Optimization Strategies

  • Temperature Control: Reactions are conducted at 60–80°C to prevent side reactions.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nitrile group stability.

  • Catalysts: Lewis acids like AlCl₃ improve electrophilic substitution efficiency .

ParameterValueMethod
Typical Yield65–75%Gravimetric analysis
Purity (HPLC)>98%Reverse-phase HPLC

Purification via column chromatography or recrystallization ensures high purity for research applications .

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy:

    • ¹H NMR: Signals at δ 8.2–8.5 ppm (aromatic protons), δ 3.1–3.4 ppm (butylamino CH₂), and δ 1.2–1.6 ppm (butyl CH₃) .

    • ¹³C NMR: Peaks at 120–130 ppm (nitrile carbons) and 180–190 ppm (ketone carbons) .

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 345.4, confirming molecular weight.

Chromatographic Methods

  • HPLC Conditions:

    ColumnMobile PhaseFlow RateDetection
    C18 Reverse-PhaseAcetonitrile:H₂O:H₃PO₄ (70:30:0.1)1.0 mL/minUV 254 nm

This method achieves baseline separation with a retention time of 6.2 minutes .

Applications and Research Frontiers

Pharmaceutical Intermediates

The compound serves as a precursor for anthracycline antibiotics and kinase inhibitors. Its nitrile groups enable click chemistry modifications for drug-targeting moieties .

Catalysis

  • Oxidation Catalysts: The anthraquinone core facilitates electron transfer in quinone-mediated oxidations.

  • Photocatalysis: Nitrile groups enhance light absorption in visible-light-driven reactions .

Materials Science

  • Organic Semiconductors: Planar structure and π-conjugation support charge transport in thin-film devices .

  • Metal-Organic Frameworks (MOFs): Nitriles coordinate with metal ions (e.g., Cu²⁺, Zn²⁺) to form porous networks.

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